molecular formula C6H13ClN2O B1344296 Monomethacylamideethylenediamine hcl CAS No. 76259-32-0

Monomethacylamideethylenediamine hcl

Cat. No. B1344296
CAS RN: 76259-32-0
M. Wt: 164.63 g/mol
InChI Key: RUSMHXACRXXLKQ-UHFFFAOYSA-N
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Patent
US06197906B1

Procedure details

N-t-BOC, N′-methyl, N′-methacryloyl-ethylenediamine (2.5 mmol, 0.61 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-methacryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. The reaction mixture was cooled to 0° C., and to this, was then added a solution of acryloyl chloride (2.8 mmol, 0.23 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether: hexane: methanol elution) then gave the crosslinker N-methyl, N-acryloyl, N′-methacryloyl-ethylenediamine as a pale yellow oil (0.26 g, 53%). δH (300 MHz; CDCl3) 7.01 (1H, br s), NH; 6.50 (1H, dd, J 16.8, 10.4 Hz), HC═CHaHb; 6.22 (1H, dd, J 12.4, 2.0), HC═CHaHb; 5.66 (br m), (H3C)C═CHcHd; 5.61 (1H, d, J 10.5 Hz), HC═CHaHb; 5.23 (br m), (H3C)C═CHcHd; 3.57 (2H, br m), CH2; 3.43 (2H, br m), CH2; 3.00, (3H, br m) N(CH3); 1.85 (3H, br m), CH3. δC (75.4 MHz; CDCl3, 50° C.) 166.10, NHOC(H3C)C═CH2; 165.04, NOCHC═CH2; 140.40, (H3C)C═CH2; 130.92, HC═CH2; 126.01, HC═CH2; 118.50, (H3C)C═CH2; 44.83, CH2CH2; 35.47, CH2CH2; 34.12, N(CH3); 18.50, CH3. Found: M+. 196.26.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][CH2:7][CH2:8][NH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[ClH:10]>C(OCC)(=O)C>[ClH:10].[C:1]([NH:6][CH2:7][CH2:8][NH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C(=C)C)(=O)NCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C(=C)C)(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.